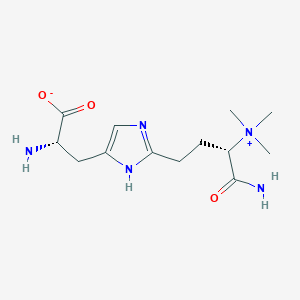

2'-(3-Carboxamido-3-(trimethylammonio)propyl)-L-histidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La diftamida es un aminoácido de histidina modificado postraduccionalmente único que se encuentra en el factor de elongación 2 (eEF2) arqueal y eucariota. Este compuesto recibe su nombre de la toxina diftérica producida por la bacteria Corynebacterium diphtheriae, que se dirige a la diftamida. Además de esta toxina, también es diana de la exotoxina A de Pseudomonas aeruginosa .

Métodos De Preparación

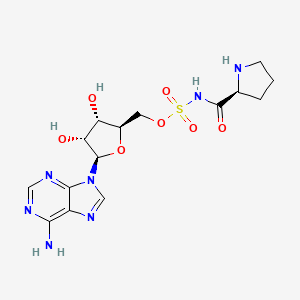

La diftamida se biosintetiza a partir de histidina y S-adenosilmetionina (SAM). La biosíntesis implica tres pasos principales:

Transferencia del grupo 3-amino-3-carboxilpropilo desde SAM: Este paso está catalizado por el complejo proteico DPH1-DPH4.

Transferencia de tres grupos metilo desde SAM: Este paso implica la síntesis de diftina, catalizada por DPH5.

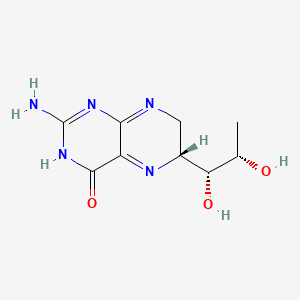

Amidación: El paso final es la amidación de diftina a diftamida, catalizada por DPH6 y DPH7

Análisis De Reacciones Químicas

La diftamida experimenta varios tipos de reacciones químicas:

Oxidación: La diftamida puede oxidarse en condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.

Sustitución: La diftamida puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Amidación: La amidación de diftina a diftamida es una reacción clave en su biosíntesis

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen S-adenosilmetionina para la metilación y ATP para el paso de amidación. El producto principal formado a partir de estas reacciones es la propia diftamida .

Aplicaciones Científicas De Investigación

La diftamida tiene varias aplicaciones de investigación científica:

Química: La diftamida se estudia por su modificación postraduccional única y su papel en la síntesis de proteínas.

Biología: Es crucial para mantener la fidelidad de la traducción en las células eucariotas.

Medicina: La diftamida es el objetivo de la toxina diftérica, lo que la hace significativa en el estudio de las enfermedades infecciosas.

Industria: Si bien las aplicaciones industriales son limitadas, el estudio de la diftamida puede contribuir al desarrollo de nuevos agentes terapéuticos

Mecanismo De Acción

La diftamida ejerce sus efectos asegurando la precisión de la elongación de la traducción en las células eucariotas. Es el objetivo de la ADP-ribosilación por la toxina diftérica, que inactiva eEF2 y detiene la síntesis de proteínas, lo que lleva a la muerte celular. Los objetivos moleculares involucrados incluyen eEF2 y las enzimas DPH1-DPH7 que son responsables de su biosíntesis .

Comparación Con Compuestos Similares

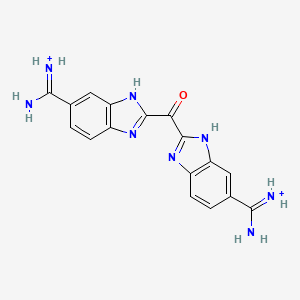

La diftamida es única debido a su modificación específica en eEF2 y su papel en la fidelidad de la traducción. Los compuestos similares incluyen:

Histidina: El aminoácido precursor de la diftamida.

Diftina: Un intermedio en la biosíntesis de la diftamida.

S-adenosilmetionina: Un donante de metilo común en la biosíntesis de la diftamida

La diftamida destaca por su presencia exclusiva en eEF2 y su objetivo específico por la toxina diftérica .

Propiedades

Número CAS |

1605275-03-3 |

|---|---|

Fórmula molecular |

C13H23N5O3 |

Peso molecular |

297.35 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[2-[(3S)-4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]propanoate |

InChI |

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/t9-,10-/m0/s1 |

Clave InChI |

FOOBQHKMWYGHCE-UWVGGRQHSA-N |

SMILES isomérico |

C[N+](C)(C)[C@@H](CCC1=NC=C(N1)C[C@@H](C(=O)[O-])N)C(=O)N |

SMILES canónico |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)

![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)

![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)

![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)

![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)

![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)